![molecular formula C12H23ClN2O2 B2990662 Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride CAS No. 2138516-29-5](/img/structure/B2990662.png)
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate hydrochloride is a chemical compound with the CAS Number: 2138516-29-5 . It has a molecular weight of 262.78 . The IUPAC name for this compound is tert-butyl ((2-azabicyclo [2.2.1]heptan-1-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Carbocyclic Analogues
The compound is a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in nucleoside analog preparation. This application is pivotal for the development of antiviral and anticancer therapeutics (Ober et al., 2004).
Facilitating Stereoselective Syntheses
Its utilization in acid-catalyzed rearrangements and the synthesis of protected amines through a one-pot Curtius rearrangement demonstrates its versatility in creating stereochemically complex molecules. Such methods are crucial for generating compounds with specific pharmacological properties (Nativi et al., 1989), (Lebel & Leogane, 2005).
Enantioselective Synthesis Routes
Research has detailed efficient scalable routes to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, signifying advancements in producing high-purity chiral compounds for medicinal chemistry applications (Maton et al., 2010).
Development of Nicotinic Acetylcholine Receptor Agonists
Its derivatives have been explored for their binding affinities to nicotinic acetylcholine receptors, which are of interest in the development of treatments for neurodegenerative diseases and analgesics. Such research underscores the compound's potential in contributing to novel therapeutic agents (Carroll et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride is the rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis .
Mode of Action
Tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride interacts with the rho-associated protein kinase, inhibiting its activity . This inhibition can lead to changes in the cellular processes controlled by this kinase, potentially altering cell behavior .
Biochemical Pathways
The inhibition of rho-associated protein kinase by tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride affects several biochemical pathways. These include pathways involved in cell motility, proliferation, and apoptosis . The downstream effects of these changes can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride’s action depend on its inhibition of rho-associated protein kinase. By inhibiting this kinase, the compound can alter cell motility, proliferation, and apoptosis
Propriétés
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGHPFOAFGUDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)
![3-Boc-4,4-dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2990584.png)

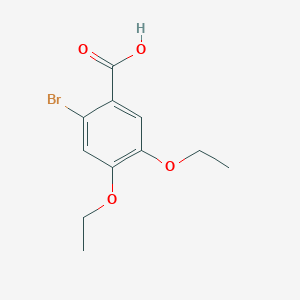
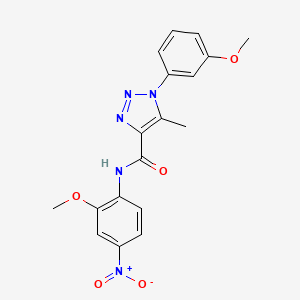
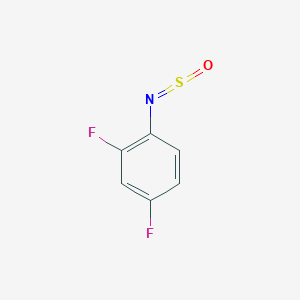


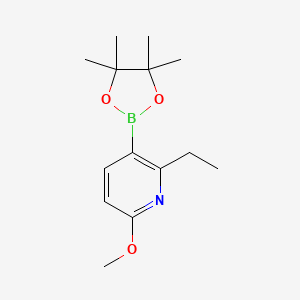

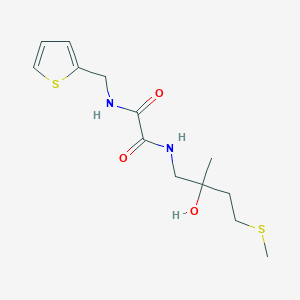

![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2990600.png)